molecular formula C10H18F3NO5 B13614130 4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid

4-(2-Aminobutoxy)butanoicacid,trifluoroaceticacid

Cat. No.: B13614130
M. Wt: 289.25 g/mol
InChI Key: MUWLLOQCOZTKIS-UHFFFAOYSA-N
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Description

4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid is a chemical compound with a complex structure that includes both an amino group and a trifluoroacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid typically involves the reaction of 4-(2-aminobutoxy)butanoic acid with trifluoroacetic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid may involve large-scale synthesis using automated reactors and precise control systems. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, while the trifluoroacetic acid group can influence the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminobutoxy)butanoic acid: Lacks the trifluoroacetic acid group, leading to different chemical properties and reactivity.

    Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid groups but different amino or alkoxy groups.

Uniqueness

4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid is unique due to the combination of its amino and trifluoroacetic acid groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C10H18F3NO5

Molecular Weight

289.25 g/mol

IUPAC Name

4-(2-aminobutoxy)butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H17NO3.C2HF3O2/c1-2-7(9)6-12-5-3-4-8(10)11;3-2(4,5)1(6)7/h7H,2-6,9H2,1H3,(H,10,11);(H,6,7)

InChI Key

MUWLLOQCOZTKIS-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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